4-(4-((E)-((E)-azepan-2-ylidenehydrazono)methyl)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((E)-((E)-azepan-2-ylidenehydrazono)methyl)phenyl)morpholine is a useful research compound. Its molecular formula is C17H24N4O and its molecular weight is 300.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as (2E)-2-[(E)-2-{[4-(morpholin-4-yl)phenyl]methylidene}hydrazin-1-ylidene]azepane, is a derivative of phenylmorpholine . Phenylmorpholines are known to act as releasers of monoamine neurotransmitters . Therefore, the primary targets of this compound are likely to be monoamine transporters, particularly those involved in the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
The compound interacts with its targets, the monoamine transporters, by binding to them and inhibiting the reuptake of neurotransmitters. This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action on post-synaptic receptors .
Biochemical Pathways
The affected pathways are primarily those involved in the synaptic transmission of monoamine neurotransmitters. By inhibiting the reuptake of these neurotransmitters, the compound enhances the signaling in these pathways. The downstream effects can include increased arousal, mood elevation, and enhanced cognitive function .
Pharmacokinetics
Similar compounds, such as phenmetrazine derivatives, are known to be well-absorbed and widely distributed in the body . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of any metabolic enzymes that might degrade it.
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to the increased activity of monoamine neurotransmitters. This can lead to a range of effects, depending on the specific neurotransmitter involved. For example, increased dopamine activity can enhance reward and motivation, while increased serotonin activity can elevate mood .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and stability, while the presence of certain enzymes can influence its metabolism. Additionally, individual factors such as genetics can affect the compound’s efficacy, as genetic variations can influence the expression and function of its target proteins .
Properties
IUPAC Name |
N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-2-4-17(18-9-3-1)20-19-14-15-5-7-16(8-6-15)21-10-12-22-13-11-21/h5-8,14H,1-4,9-13H2,(H,18,20)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQAOAVLQZZTDR-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NN=CC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=NCC1)N/N=C/C2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.